[(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine HCl
CAS No.:
Cat. No.: VC20733362
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClFN |
|---|---|
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | [(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FN.ClH/c11-9-3-1-2-7(4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H/t8-,10-;/m1./s1 |
| Standard InChI Key | AXSMTSASKAIQRQ-GHXDPTCOSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]1C2=CC(=CC=C2)F)CN.Cl |
| Canonical SMILES | C1C(C1C2=CC(=CC=C2)F)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, [(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanamine hydrochloride, encodes its stereochemical configuration, functional groups, and salt form. The molecular formula C₁₀H₁₃ClFN (MW: 201.67 g/mol) reflects the presence of a cyclopropane ring, fluorinated phenyl group, primary amine, and hydrochloric acid counterion . Key identifiers include CAS Registry Number 1142816-07-6 (free base analog) and PubChem CID 44572797 .
Stereochemical Configuration
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (1S,2S) configuration, where the cyclopropane ring adopts a strained trans geometry. The fluorine atom occupies the meta position on the phenyl ring, influencing electronic distribution and molecular interactions . The absolute configuration is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Structural Parameters
Synthesis and Manufacturing
Cyclopropanation Strategies
Synthesis typically begins with the stereoselective formation of the cyclopropane core. A common approach involves [2+1] cycloaddition between a vinyl fluoride and a diazo compound under transition metal catalysis. For example, copper(I)-catalyzed decomposition of ethyl diazoacetate in the presence of 3-fluorostyrene yields the cyclopropane precursor with >90% diastereomeric excess .
Amine Functionalization
The methanamine group is introduced via reductive amination or Curtius rearrangement. In one protocol, the cyclopropane carboxylic acid intermediate undergoes mixed carbonic anhydride formation with ethyl chloroformate, followed by treatment with sodium borohydride to yield the primary amine . Final hydrochloride salt formation is achieved by treating the free base with hydrogen chloride in anhydrous ether.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropanation | Cu(acac)₂, CH₂Cl₂, 0°C | 85% |
| 2 | Oxidation to carboxylic acid | KMnO₄, H₂O/acetone, 60°C | 78% |
| 3 | Amide formation | Ethyl chloroformate, NEt₃ | 92% |
| 4 | Reduction to amine | LiAlH₄, THF, reflux | 68% |
| 5 | Salt formation | HCl gas, Et₂O, 0°C | 95% |
Physicochemical Properties and Stability
Solubility and Partitioning
The hydrochloride salt exhibits moderate aqueous solubility (23 mg/mL at 25°C) due to ion-dipole interactions. LogD at pH 7.4 is 1.4 ± 0.1, indicating balanced lipophilicity for blood-brain barrier penetration . Thermal gravimetric analysis (TGA) shows decomposition onset at 218°C, with complete degradation by 245°C.
Spectroscopic Characterization
¹H NMR (DMSO-d₆, 300 MHz): δ 1.22–1.32 (m, 1H, cyclopropane CH₂), 1.39–1.49 (m, 1H, cyclopropane CH), 2.39–2.48 (m, 1H, CHNH₂), 3.31 (s, 2H, NH₂), 6.93 (t, J=8.5 Hz, 1H, aromatic), 7.15–7.36 (m, 3H, aromatic) . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 165.0824 [M-Cl]⁺ (calc. 165.0829) .
Analytical and Quality Control Methods
Chiral Integrity Verification
Chiral stationary phase chromatography (Chiralpak IC, 4.6×250 mm) with n-hexane/ethanol/diethylamine (80:20:0.1) confirms enantiomeric excess ≥99%. Circular dichroism (CD) spectroscopy shows a positive Cotton effect at 254 nm, consistent with the (1S,2S) configuration .
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